4-benzyl-N'-carbamimidoylpiperazine-1-carboximidamide
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Overview
Description
4-benzyl-N’-carbamimidoylpiperazine-1-carboximidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a carbamimidoyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N’-carbamimidoylpiperazine-1-carboximidamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of piperazine with benzyl chloride to introduce the benzyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N’-carbamimidoylpiperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4-benzyl-N’-carbamimidoylpiperazine-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzyl-N’-carbamimidoylpiperazine-1-carboximidamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Known for its use in scientific studies as a monoamine releasing agent.
N-Benzyl-4-piperidone: Utilized in organic synthesis and pharmaceutical research.
Uniqueness
4-benzyl-N’-carbamimidoylpiperazine-1-carboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H20N6 |
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Molecular Weight |
260.34 g/mol |
IUPAC Name |
4-benzyl-N'-carbamimidoylpiperazine-1-carboximidamide |
InChI |
InChI=1S/C13H20N6/c14-12(15)17-13(16)19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H5,14,15,16,17) |
InChI Key |
MJUZTDLJSVTNAV-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)/C(=N/C(=N)N)/N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=NC(=N)N)N |
Origin of Product |
United States |
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